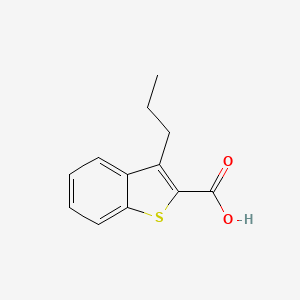

3-Propyl-1-benzothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-2-5-9-8-6-3-4-7-10(8)15-11(9)12(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKTYIOUUIPSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathways Involving 3 Propyl 1 Benzothiophene 2 Carboxylic Acid

Mechanistic Studies of Carboxylation Reactions on Benzothiophene (B83047) Scaffolds

The direct carboxylation of thiophene (B33073) and benzothiophene scaffolds with carbon dioxide (CO₂) is a significant transformation. Mechanistic studies, particularly using density functional theory (DFT) calculations, have shed light on this process, which typically requires a base-mediated system.

A proposed mechanism for the direct C–H carboxylation of thiophene involves a synergistic effect between carbonate and carboxylate salts, such as cesium carbonate and cesium pivalate. mdpi.com The reaction is understood to proceed through two primary consecutive steps:

C–H Bond Cleavage: A strong base, such as the carbonate ion (CO₃²⁻), abstracts a proton from the benzothiophene ring. mdpi.com This deprotonation is the rate-determining step and results in the formation of a benzothiophene-derived carbanion. mdpi.com The presence of a carboxylate salt additive can enhance the deprotonation ability of the system. mdpi.com

C–C Bond Formation: The resulting highly nucleophilic carbanion rapidly attacks the electrophilic carbon of a CO₂ molecule. mdpi.com This step, known as CO₂ insertion, leads to the formation of the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. mdpi.com

The activation energy for the initial C–H deprotonation is higher than that for the subsequent CO₂ insertion, indicating that the formation of the carbanion is the slower, more challenging part of the reaction. mdpi.com

Table 1: Key Steps in Base-Mediated Carboxylation of Benzothiophene

| Step | Description | Key Species Involved | Mechanistic Role |

|---|---|---|---|

| 1 | Proton Abstraction (Deprotonation) | Benzothiophene, Cesium Carbonate, Cesium Pivalate | Cleavage of a C–H bond to form a carbanion; this is the rate-determining step. mdpi.com |

| 2 | CO₂ Insertion (Carboxylation) | Benzothiophene Carbanion, Carbon Dioxide | Nucleophilic attack of the carbanion on CO₂ to form a new C–C bond. mdpi.com |

Elucidation of Palladium-Catalyzed Cyclization and Carbonylation Mechanisms

Palladium catalysis is a cornerstone for the synthesis and functionalization of benzothiophene systems, including the introduction of carboxylic acid moieties.

One prominent mechanism involves a palladium iodide-catalyzed oxidative cyclization-carbonylation sequence. nih.govnih.govfigshare.com This process transforms readily available 2-(methylthio)phenylacetylenes into benzothiophene-3-carboxylic esters. The proposed catalytic cycle proceeds through several ordered steps:

Intramolecular Cyclization: The reaction begins with an intramolecular S-5-endo-dig cyclization involving the sulfur atom and the alkyne. nih.gov

S-Demethylation: An iodide ion promotes the demethylation of the sulfur atom. nih.gov

Carbonylation: Carbon monoxide (CO) is inserted to form an acyl-palladium intermediate. nih.gov

Alcoholysis & Catalyst Regeneration: Reaction with an alcohol yields the final ester product and regenerates the active Pd(II) catalyst, with oxygen from the air acting as the terminal oxidant. nih.gov

Furthermore, direct C–H carbonylation of thiophenes has been achieved using a palladium acetate (B1210297) catalyst. rsc.org A key finding in this area is that conducting the reaction under a binary CO/CO₂ atmosphere suppresses the thermal decomposition of the active palladium species into inactive palladium black. rsc.org This enhances the catalyst's durability and allows for efficient conversion to the corresponding carboxylic acids. rsc.org

Table 2: Proposed Mechanism for PdI₂-Catalyzed Oxidative Cyclization-Carbonylation

| Step | Reactant/Intermediate | Transformation | Product/Next Intermediate |

|---|---|---|---|

| 1 | 2-(methylthio)phenylacetylene | Intramolecular S-5-endo-dig cyclization | Cyclized palladium intermediate |

| 2 | Cyclized intermediate | Iodide-promoted S-demethylation | Demethylated intermediate |

| 3 | Demethylated intermediate | CO insertion (Carbonylation) | Acyl-palladium species |

| 4 | Acyl-palladium species | Alcoholysis and Pd(0) reoxidation | Benzothiophene-3-carboxylic ester + Pd(II) |

Electron Transfer Processes and Radical Intermediates in Electroreductive Alkylations

While specific studies on electroreductive alkylations of 3-propyl-1-benzothiophene-2-carboxylic acid are not detailed, related mechanistic pathways in benzothiophene chemistry highlight the importance of electron transfer and radical intermediates. For instance, the copper-mediated synthesis of benzothieno[3,2-b]benzofurans is proposed to proceed via a radical pathway. nih.gov

The proposed mechanism for this transformation involves the following steps:

Anion Formation: The substrate reacts with a base to generate an anionic intermediate. nih.gov

Single Electron Transfer (SET): The anionic intermediate undergoes a single electron transfer with the Cu(II) catalyst, producing a phenoxy radical. nih.gov

Intramolecular Cyclization: The radical intermediate undergoes an intramolecular C–O cyclization. nih.gov

Oxidation and Deprotonation: The resulting radical is oxidized by another equivalent of the copper catalyst to form a cationic intermediate, which is then deprotonated by a base to yield the final product. nih.gov

This mechanism, initiated by a single electron transfer between the substrate and the metal catalyst, underscores the potential for radical pathways in the modification and annulation of benzothiophene scaffolds. nih.gov

Analysis of Nucleophilic Acyl Substitution Reactions of Benzothiophene Carboxylic Acids

The carboxylic acid group of compounds like this compound is subject to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. openstax.org This reaction allows for the conversion of the carboxylic acid into esters, amides, and other derivatives. The general mechanism proceeds in two distinct steps: addition and elimination. openstax.orgvanderbilt.edu

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acyl group. youtube.com This breaks the C=O pi bond and forms a tetrahedral intermediate where the central carbon is sp³ hybridized. vanderbilt.edupressbooks.pub

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses. vanderbilt.edu The C=O double bond is reformed, and a leaving group (in this case, part of the original acyl derivative) is expelled. openstax.orgyoutube.com

Table 3: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative Type | Leaving Group (Y) | Basicity of Leaving Group (Y⁻) | Reactivity |

|---|---|---|---|

| Acyl Chloride | -Cl | Very Weak | Highest |

| Acid Anhydride (B1165640) | -OCOR' | Weak | High |

| Ester | -OR' | Moderate | Moderate |

| Carboxylic Acid | -OH | Strong | Low (under basic conditions) masterorganicchemistry.com |

| Amide | -NH₂ | Very Strong | Lowest |

Proposed Mechanisms for Benzothiophene Ring Construction

The synthesis of the core benzothiophene ring system can be achieved through various methods, each with a distinct proposed mechanism. A common and efficient strategy is the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. chemicalbook.com

Several mechanistic pathways have been proposed:

Palladium-Catalyzed C–S Coupling and Cyclization: One-pot protocols utilize a palladium catalyst to first facilitate a C–S coupling reaction (e.g., between an ortho-halothiophenol derivative and an alkyne, or using a sulfur source like potassium thioacetate), followed by an intramolecular cyclization to form the thiophene ring. rsc.org

Photocatalytic Radical Cyclization: Visible-light photocatalysis can be used to generate an aryl radical from precursors like ortho-methylthioaryldiazonium salts. rsc.org This radical species then reacts with an alkyne, leading to an annulation reaction that constructs the benzothiophene ring. rsc.org

Electrophilic Cyclization: The intramolecular 5-endo-dig cyclization of precursors such as 2-alkynylthioanisole derivatives can proceed through an electrophilic pathway to form the benzothiophene scaffold. researchgate.net

Iodine-Catalyzed Annulation: The reaction of thiophenols with activated internal alkynes, catalyzed by iodine, is proposed to occur through the formation of an electrophilic sulfur species (PhSI), which then participates in the cyclization. rsc.org

Reactivity of Benzothiophene-Derived Carbanions and Sulfinyl Carbanions

The generation of carbanions on the benzothiophene ring is a key step in certain functionalization reactions, transforming a typically unreactive C–H bond into a site for nucleophilic attack. As discussed in the context of carboxylation (Section 3.1), a strong base can deprotonate the benzothiophene ring to create a potent carbon-centered nucleophile. mdpi.com

The reactivity of this carbanion is central to the C–C bond-forming step in carboxylation, where it readily attacks the electrophilic CO₂ molecule. mdpi.com The inherent instability of this carbanion means it is a transient intermediate that reacts quickly once formed. mdpi.com The position of deprotonation and subsequent carbanion formation is dictated by the acidity of the various C–H bonds on the benzothiophene scaffold, which can be influenced by existing substituents. This strategy of generating a carbanion intermediate is a powerful tool for introducing substituents onto the heterocyclic ring.

Derivatization and Functionalization Strategies of 3 Propyl 1 Benzothiophene 2 Carboxylic Acid

Esterification of the Carboxylic Acid Moiety

Esterification of 3-propyl-1-benzothiophene-2-carboxylic acid can be achieved through several standard synthetic protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process where the removal of water drives the reaction toward the ester product.

Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol (alcoholysis). This two-step approach avoids the harsh acidic conditions of Fischer esterification. google.com Another method involves the reaction of the carboxylate salt of the acid with an appropriate alkyl halide. While no specific examples for the 3-propyl derivative are detailed in the cited literature, these methods are broadly applicable to benzothiophene-2-carboxylic acids. google.comnih.gov

| Derivative Type | Alcohol (Reagent) | Typical Conditions | Product |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 3-propyl-1-benzothiophene-2-carboxylate |

| Ethyl Ester | Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), Reflux | Ethyl 3-propyl-1-benzothiophene-2-carboxylate |

| Propargyl Ester | Propargyl Alcohol | Acid Chloride intermediate, base (e.g., triethylamine) | Propargyl 3-propyl-1-benzothiophene-2-carboxylate |

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are a critical class of compounds in medicinal chemistry, primarily because their -C(=O)NHOH functional group is an excellent chelator for metal ions, particularly zinc. nih.gov This property makes them potent inhibitors of metalloenzymes, including histone deacetylases (HDACs). rsc.orgnih.gov

The synthesis of hydroxamic acids from this compound can be achieved by coupling it with hydroxylamine (B1172632) (NH₂OH) or an O-protected analogue, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂) or O-tritylhydroxylamine. nih.gov Direct coupling requires the activation of the carboxylic acid, similar to amide formation. nih.gov Common methods include the use of carbodiimides like DCC or EDC, often with an additive like HOBt, to form an active ester intermediate that then reacts with the hydroxylamine. nih.gov The use of O-protected hydroxylamines is often preferred to prevent side reactions, with the protecting group being removed in a final step. For instance, the THP group can be cleaved under mild acidic conditions. nih.gov

Solid-phase synthesis offers a powerful and efficient platform for the rapid generation of libraries of hydroxamic acid derivatives for screening purposes. nih.gov A general strategy involves immobilizing a protected hydroxylamine onto a solid support, such as a resin. nih.gov For example, a 2-chlorotrityl chloride resin can be reacted with hydroxylamine to create a resin-bound hydroxylamine donor. nih.gov

In a documented application for a related series, an Fmoc-protected amino benzothiophene-2-carboxylic acid was coupled to a resin-bound hydroxylamine using a coupling agent like N,N′-diisopropylcarbodiimide (DIPC). nih.gov The final hydroxamic acid derivative was then cleaved from the resin using a solution of trifluoroacetic acid (TFA). nih.gov This methodology is highly adaptable and suitable for creating a diverse range of benzothiophene hydroxamic acids, including those derived from the 3-propyl scaffold. nih.gov

Conversions to Acid Halides and Anhydrides for Further Derivatization

To enhance the reactivity of the carboxylic acid for subsequent nucleophilic acyl substitution reactions, it is often converted into an acid halide or an anhydride (B1165640). These intermediates are generally not the final products but are used to facilitate the synthesis of esters, amides, and other derivatives.

Acid Halides: The most common acid halides are acid chlorides. This compound can be converted to 3-propyl-1-benzothiophene-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. amazonaws.combeilstein-journals.org These reactions typically proceed under anhydrous conditions, and the resulting acid chloride is a highly reactive species that is sensitive to moisture. beilstein-journals.orggoogle.com

Anhydrides: Carboxylic anhydrides can be prepared from the corresponding carboxylic acids via dehydration, often using strong dehydrating agents. A more controlled method for preparing both symmetric and mixed anhydrides involves reacting an acid chloride with a carboxylate salt. nih.gov For instance, 3-propyl-1-benzothiophene-2-carbonyl chloride could be reacted with sodium 3-propyl-1-benzothiophene-2-carboxylate to form the symmetric anhydride. Alternatively, reacting it with a different carboxylate, such as sodium acetate (B1210297), would yield a mixed anhydride. These activated species are effective acylating agents, similar to acid chlorides but generally less reactive. nih.gov

| Derivative | Reagent | Typical Conditions | Key Feature |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Anhydrous, often reflux | Highly reactive intermediate for acylation |

| Symmetric Anhydride | Acid chloride + corresponding carboxylate salt | Anhydrous solvent | Reactive acylating agent |

| Mixed Anhydride | Acid chloride + different carboxylate salt | Anhydrous solvent | Reactive acylating agent for specific acyl transfer |

Functionalization at Other Positions of the Benzothiophene Core

Functionalization of the benzothiophene ring system is a key strategy for the development of novel derivatives. The reactivity of the benzothiophene core is position-dependent, with the C2 and C3 positions of the thiophene (B33073) ring being the most common sites for modification.

For this compound, the C2 position is occupied by a carboxylic acid group. Functionalization at this position, therefore, involves reactions of the carboxyl moiety. A common transformation is the formation of amides and related derivatives.

One documented strategy is the conversion of benzothiophene-2-carboxylic acids into acylhydrazones. This is typically achieved through a two-step process. First, the carboxylic acid is coupled with a protected hydrazine, such as tert-butyl carbazate. This reaction is often mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The resulting N-protected acylhydrazide can then be deprotected and reacted with an aldehyde or ketone to form the final acylhydrazone.

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product |

| Benzothiophene-2-carboxylic acid | tert-butyl carbazate | DCC/DMAP | tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate |

This strategy highlights a versatile method for elaborating the C2-carboxylic acid group, enabling the introduction of a wide range of functionalities through the acylhydrazone linkage.

Functionalization at the C3 position of the benzothiophene core is often more challenging than at the C2 position due to issues of regioselectivity. For a substrate like this compound, which is already substituted at C3, these strategies are more relevant for the synthesis of analogs with different C3 substituents.

Traditional methods for C3 functionalization, particularly C-H arylation, often rely on transition metal catalysts like palladium. However, recent advancements have led to the development of metal-free approaches. One such method utilizes readily accessible benzothiophene S-oxides as precursors. smolecule.com

This strategy involves an interrupted Pummerer reaction. The benzothiophene S-oxide is first activated, typically with trifluoroacetic anhydride (TFAA). The activated intermediate then captures a nucleophilic coupling partner (e.g., a phenol (B47542) for arylation or an allyl/propargyl silane (B1218182) for alkylation). This is followed by a charge-accelerated uow.edu.auuow.edu.au-sigmatropic rearrangement that delivers the coupling partner specifically to the C3 position. smolecule.com This method offers high regioselectivity under mild, metal-free conditions. smolecule.com

The scope of this reaction is broad, tolerating various substituents on the benzothiophene core, including esters and alkyl groups at the C2 position, which suggests its potential applicability for derivatives of the target molecule. smolecule.com

Table of C3-Alkylation of Benzothiophene S-oxides smolecule.com

| Benzothiophene S-oxide Substituent (at C2) | Coupling Partner | Reagents | Product |

|---|---|---|---|

| -CO2Me | Propargyl silane | 1. TFAA, 2. pTsOH | C3-propargylated benzothiophene |

| -Alkyl | Propargyl silane | 1. TFAA, 2. pTsOH | C3-propargylated benzothiophene |

| -Br | Propargyl silane | 1. TFAA, 2. pTsOH | C3-propargylated benzothiophene |

Synthesis of Amino Acid Conjugates of Benzothiophene Carboxylic Acids

The synthesis of amino acid conjugates of benzothiophene carboxylic acids involves the formation of an amide bond between the C2-carboxylic acid of the benzothiophene and the amino group of an amino acid. This is a standard transformation in medicinal chemistry to improve properties such as solubility, cell permeability, and target engagement.

The primary method for this conjugation is through the use of peptide coupling reagents. uow.edu.auajchem-a.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the amino acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used with an additive like 4-dimethylaminopyridine (DMAP) to increase efficiency and suppress side reactions. ajchem-a.com

Another approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. uow.edu.au Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the benzothiophene-2-carbonyl chloride, which then readily reacts with the amino acid (typically with its carboxyl group protected as an ester) to form the desired amide conjugate. researchgate.netrsc.org

While these are standard procedures, the synthesis of conjugates with specific heterocyclic systems can sometimes be challenging. For instance, studies on the related 4H-benzo[b] researchgate.netrsc.orgthiazine-3-carboxylic acid system reported that direct coupling with amino acids failed, necessitating a multi-step linear synthesis. beilstein-journals.org However, methods for creating amide derivatives from benzo[b]thiophene-2-carboxylic acid using DCC-mediated coupling have been successfully developed. uow.edu.au The choice of coupling reagent, solvent, and reaction conditions is critical to ensure high yields and prevent racemization if chiral amino acids are used. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Propyl-1-benzothiophene-2-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are instrumental in elucidating a range of molecular properties. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For the benzothiophene (B83047) core, the geometry is largely planar, while the propyl and carboxylic acid groups will have specific orientations relative to this plane.

Table 1: Illustrative Predicted Geometrical Parameters for this compound based on DFT Calculations. (Note: These are representative values based on similar structures and may not be the exact calculated values for the title compound.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-S (thiophene) | ~1.77 Å | |

| Bond Angle | O=C-O | ~122° |

| C-S-C (thiophene) | ~92° |

This is an interactive table. You can sort and filter the data.

Vibrational analysis, performed computationally, predicts the frequencies of the normal modes of vibration for the molecule. These theoretical frequencies are then used to simulate the infrared (IR) and Raman spectra. The assignments of these vibrational modes are typically carried out using Potential Energy Distribution (PED) analysis. iosrjournals.org

For this compound, the simulated spectrum would exhibit characteristic peaks corresponding to its functional groups. Key expected vibrations include:

O-H Stretch: A broad and strong band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer form often present in carboxylic acids. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations from the benzene (B151609) part of the core would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group would be found just below 3000 cm⁻¹. nih.gov

C=O Stretch: A very strong and sharp absorption band for the carbonyl group of the carboxylic acid, expected in the range of 1680-1710 cm⁻¹. nih.gov

C=C Stretches: Aromatic ring stretching vibrations from the benzothiophene system typically occur in the 1400-1600 cm⁻¹ region. iosrjournals.org

C-O Stretch & O-H Bend: These vibrations associated with the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and ~1400 cm⁻¹ regions, respectively. iosrjournals.org

Theoretical calculations on 1-benzothiophene-2-carboxylic acid have shown a good correlation between the computed vibrational frequencies and those observed in experimental FT-IR and FT-Raman spectra, lending confidence to the predictive power of this method. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily over the electron-rich benzothiophene ring system, particularly the thiophene (B33073) moiety, indicating this is the likely site for electrophilic attack. The LUMO is anticipated to be distributed over the carboxylic acid group and the fused ring system, suggesting these are the regions susceptible to nucleophilic attack. mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, as electrons can be more easily excited to a higher energy level. nih.gov DFT calculations provide the energies of these orbitals.

Table 2: Representative FMO Properties for a Benzothiophene Carboxylic Acid Derivative. (Note: These are illustrative values based on analogous compounds.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Electron-donating ability |

| LUMO Energy | ~ -2.1 eV | Electron-accepting ability |

This is an interactive table. You can sort and filter the data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E²) associated with these interactions. researchgate.net

In this compound, significant delocalization is expected. Key interactions would include:

π → π interactions:* Within the aromatic benzothiophene ring system, indicating strong π-conjugation.

n → π interactions:* Involving the lone pairs (n) on the oxygen atoms of the carboxylic acid and the sulfur atom, delocalizing into the anti-bonding π* orbitals of the aromatic system or the carbonyl group.

These delocalization effects contribute significantly to the molecule's stability. For instance, studies on similar structures like thiophene-2-carboxylic acid confirm the stability provided by the delocalization of electrons from lone pair orbitals to anti-bonding molecular orbitals (LP → σ* or LP → π*). researchgate.net The magnitude of the stabilization energy (E²) indicates the strength of the interaction; higher values signify more intense charge transfer.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are anticipated to be localized around the electronegative oxygen atoms of the carboxylic acid group. researchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are attractive to nucleophiles. This potential is typically found around the hydrogen atom of the carboxylic acid's hydroxyl group. researchgate.net

Neutral Potential (Green): Regions with intermediate potential, often associated with the carbon framework of the molecule.

The MEP map provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. nih.gov

Theoretical Investigations of Intermolecular Interactions

Beyond the properties of a single molecule, theoretical studies can explore how molecules of this compound interact with each other. Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, typically resulting in the formation of a centrosymmetric dimer. nih.gov

Computational analysis of the dimeric structure of 1-benzothiophene-2-carboxylic acid has shown that its stability arises from strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This type of interaction is also expected to be the dominant intermolecular force for this compound in the solid state or in non-polar solvents. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to characterize and quantify these non-covalent interactions, confirming the presence and strength of hydrogen bonds (like O-H···O and C-H···O) and other weaker interactions that dictate the crystal packing. nih.gov

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies focusing solely on this compound as requested are not available. Detailed research findings, data tables, and analyses pertaining to the hydrogen bonding interactions, Hirshfeld surface analysis, and computational simulation of spectroscopic data for this specific compound have not been published.

Therefore, it is not possible to generate an article with scientifically accurate, detailed findings that strictly adheres to the provided outline for this compound. Information available for other benzothiophene derivatives cannot be substituted, as this would violate the explicit instructions to focus solely on the specified compound.

Analytical Research Methodologies for Characterization of Novel Derivatives Academic Context

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 3-Propyl-1-benzothiophene-2-carboxylic acid and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

Carboxylic Acid Proton: A characteristic singlet for the acidic proton of the –COOH group is expected to appear far downfield, typically around 12 δ, due to extensive hydrogen bonding. libretexts.org

Aromatic Protons: The protons on the benzene (B151609) portion of the benzothiophene (B83047) ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns would depend on the substitution pattern of the derivative.

Propyl Group Protons: The n-propyl group at the C3 position would exhibit a distinct pattern: a triplet for the terminal methyl (–CH₃) protons, a multiplet (typically a sextet) for the methylene (–CH₂–) protons adjacent to the methyl group, and another triplet for the methylene (–CH₂–) protons directly attached to the benzothiophene ring. Based on analogous propyl-substituted thiophenes, these signals are expected around 0.9-1.0 ppm (t), 1.6-1.8 ppm (m), and 2.7-2.8 ppm (t), respectively. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and typically resonates in the 165 to 185 δ range. libretexts.orglibretexts.org For a related compound, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, this signal appears at 168.73 ppm. researchgate.netmdpi.com

Aromatic and Thiophene (B33073) Carbons: The eight carbons of the benzothiophene core would produce signals in the aromatic region, generally from 120 to 150 ppm.

Propyl Group Carbons: The three carbons of the propyl group would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carboxylic Acid | ¹H | ~12.0 | Singlet |

| Aromatic | ¹H | 7.0 - 8.5 | Multiplets |

| Propyl (α-CH₂) | ¹H | ~2.8 | Triplet |

| Propyl (β-CH₂) | ¹H | ~1.7 | Multiplet |

| Propyl (γ-CH₃) | ¹H | ~1.0 | Triplet |

| Carbonyl (COOH) | ¹³C | 165 - 185 | - |

| Aromatic/Thiophene | ¹³C | 120 - 150 | - |

| Propyl (α-CH₂) | ¹³C | 25 - 35 | - |

| Propyl (β-CH₂) | ¹³C | 20 - 30 | - |

| Propyl (γ-CH₃) | ¹³C | 10 - 15 | - |

Data are predicted based on general principles and data from analogous compounds. libretexts.orgmdpi.comresearchgate.netmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group.

O–H Stretch: The hydroxyl stretch of the carboxylic acid appears as a very broad and strong absorption band in the region of 2500–3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers. libretexts.org

C=O Stretch: The carbonyl stretch gives rise to a strong, sharp absorption band. In dimeric carboxylic acids, this band typically appears around 1710 cm⁻¹. libretexts.org Conjugation with the benzothiophene ring system can lower this frequency slightly. For comparison, the C=O stretch in 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is observed at 1638 cm⁻¹. researchgate.netmdpi.com

C–H Stretches: Aliphatic C–H stretching vibrations from the propyl group are expected just below 3000 cm⁻¹, while aromatic C–H stretches appear just above 3000 cm⁻¹.

C–O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid typically appears in the 1210-1320 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1710 - 1760 | Strong |

| Aromatic | C–H Stretch | >3000 | Medium |

| Aliphatic (Propyl) | C–H Stretch | <3000 | Medium |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Strong |

Data are based on established ranges for carboxylic acids and related benzothiophene structures. libretexts.orgresearchgate.netmdpi.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Molecular Ion (M⁺•): The molecular ion peak corresponds to the molecular weight of the compound. For aromatic acids, this peak is typically strong due to the stability of the ring system. miamioh.edu

Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of a carboxyl radical (•COOH) to give an [M-45]⁺ peak. miamioh.edulibretexts.org

Propyl Group Fragmentation: Cleavage of the C-C bonds in the propyl side chain is also expected. A prominent fragmentation would be the loss of an ethyl radical (•C₂H₅) via benzylic-type cleavage, resulting in an [M-29]⁺ ion, which is often a stable fragment.

Benzothiophene Ring Fragmentation: The stable benzothiophene ring system itself can undergo fragmentation, although this is often less favorable than the loss of side chains. nih.govnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 220.29)

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 220 | [M]⁺• | Molecular Ion |

| 203 | [M-17]⁺ | Loss of •OH |

| 191 | [M-29]⁺ | Loss of •C₂H₅ |

| 175 | [M-45]⁺ | Loss of •COOH |

Fragmentation pathways are predicted based on common fragmentation patterns of carboxylic acids and alkyl-aromatic compounds. miamioh.edulibretexts.org

Chromatographic Methods for Purification and Purity Assessment in Research Synthesis

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. In the academic synthesis of novel benzothiophene derivatives, column chromatography and high-performance liquid chromatography (HPLC) are standard methods.

Column Chromatography: This is the primary technique for purifying crude reaction products. For benzothiophene derivatives, silica gel is a common stationary phase. acs.orgrsc.org Elution is typically performed with a gradient of non-polar and polar solvents, such as mixtures of hexane and ethyl acetate (B1210297), to separate the desired product from starting materials, byproducts, and other impurities. acs.orgrsc.org The fractions are collected and analyzed (often by thin-layer chromatography) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound. For carboxylic acids, reversed-phase HPLC is frequently employed, using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to ensure the analyte remains protonated. mdpi.com Detection is commonly achieved using a UV detector, as the benzothiophene ring system is strongly UV-active. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of benzothiophene (B83047) derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. A significant future direction lies in the development of more sustainable and atom-economical synthetic strategies for 3-Propyl-1-benzothiophene-2-carboxylic acid.

Current research in the broader field of benzothiophene synthesis highlights several promising green chemistry approaches. These include transition-metal-catalyzed reactions, which can facilitate bond formation with high efficiency and selectivity under milder conditions. nih.govresearchgate.net For instance, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur present a highly atom-economical route to construct the benzothiophene core. researchgate.net Another area of intense interest is the use of C-H activation/functionalization, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Future investigations should aim to adapt these modern methodologies for the specific synthesis of this compound. The development of one-pot procedures that combine multiple transformations in a single reaction vessel would further enhance efficiency. researchgate.net Moreover, exploring the use of environmentally benign catalysts, such as molecular iodine, and solvent-free reaction conditions could significantly reduce the environmental footprint of the synthesis. researchgate.netorganic-chemistry.org Photocatalytic methods, which utilize light to drive chemical reactions, also represent a promising avenue for green synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Benzothiophene Scaffolds

| Feature | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Reagents | Often require stoichiometric, hazardous reagents (e.g., strong acids/bases, toxic metals). | Catalytic amounts of transition metals or organocatalysts; use of elemental sulfur. researchgate.net |

| Atom Economy | Lower, with significant byproduct formation. | High, incorporating most atoms from reactants into the final product. researchgate.net |

| Reaction Steps | Often multi-step, requiring isolation of intermediates. | Potential for one-pot, tandem, or cascade reactions. researchgate.net |

| Conditions | Frequently require high temperatures and harsh conditions. | Milder conditions, including photocatalysis and solvent-free approaches. organic-chemistry.org |

| Waste Generation | High, including solvent and reagent waste. | Minimized waste streams, aligning with green chemistry principles. |

Exploration of Novel Reactivity Patterns and Transformation Strategies

Understanding the inherent reactivity of this compound is key to unlocking its full potential. The benzothiophene nucleus is known to undergo electrophilic substitution, but the regioselectivity of these reactions can be complex. acs.orgresearchgate.net Future work should focus on a systematic investigation of the reactivity of this specific derivative.

The interplay between the electron-donating propyl group at the C3 position and the electron-withdrawing carboxylic acid group at the C2 position is expected to significantly influence the electronic properties and reactivity of the heterocyclic ring. The carboxylic acid moiety itself presents a versatile handle for a wide range of transformations. It can be converted into esters, amides, and other functional groups, providing access to a large library of new derivatives. mdpi.comnih.gov

A particularly exciting avenue is the use of the carboxylic acid as a "deciduous" or traceless directing group to facilitate C-H functionalization at other positions on the benzothiophene ring. researchgate.net This strategy allows for precise modification of the molecule's periphery, which would be difficult to achieve through classical electrophilic substitution reactions. Exploring novel cyclization and annulation reactions starting from this compound could also lead to the synthesis of more complex, fused heterocyclic systems with unique three-dimensional structures and potentially enhanced biological activities.

Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the research and development process. The application of advanced computational modeling to this compound is a largely unexplored but highly promising research direction.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.govnih.gov Such studies can provide fundamental insights into its stability and reactivity. elsevierpure.com For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features of a series of derivatives with their biological activity. imist.maresearchgate.net This approach can guide the rational design of new analogues with improved potency and selectivity. Molecular docking simulations can predict the binding interactions of these compounds with specific biological targets, such as enzymes or receptors, providing a mechanistic basis for their observed activities and helping to prioritize synthetic efforts. nih.govresearchgate.net These computational approaches, when used in synergy with experimental work, can significantly streamline the drug discovery and materials design process.

Table 2: Potential Applications of Computational Modeling

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure, predict reactive sites, calculate spectroscopic properties (IR, NMR). nih.govnih.gov |

| Molecular Docking | Predict binding modes and affinities with biological targets (e.g., enzymes, receptors). researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity to guide the design of more potent analogues. imist.ma |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complexes with biological targets over time. |

| Reaction Pathway Modeling | Predict transition states and activation energies to optimize reaction conditions and design new synthetic routes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing represents a paradigm shift in chemical production. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. polimi.it The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms is a key future direction.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and reduced byproduct formation. uc.pt The small reactor volumes enhance safety, particularly when dealing with hazardous reagents or highly exothermic reactions. Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps into a single, automated sequence, significantly reducing manual labor and production time. polimi.itmdpi.com

Automated synthesis platforms, coupled with flow reactors, can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. This technology-driven approach can dramatically accelerate the discovery of new lead compounds in drug development and the identification of novel materials with desired properties. Adopting these advanced manufacturing technologies will be crucial for the efficient, cost-effective, and sustainable production of this chemical scaffold.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-propyl-1-benzothiophene-2-carboxylic acid, and how do solvent systems influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzothiophene precursors followed by propyl group introduction. Solvent polarity and temperature critically impact reaction efficiency. For example, polar aprotic solvents (e.g., DMF) enhance cyclization rates, while controlled heating (80–100°C) minimizes side reactions like decarboxylation . Characterization via -NMR can confirm propyl chain regiochemistry by analyzing coupling patterns in the aromatic region .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 250.3).

- FT-IR : Identify carboxylate C=O stretching (~1700 cm) and benzothiophene ring vibrations (1450–1600 cm) .

Q. What strategies are effective for functionalizing the benzothiophene core without degrading the carboxylic acid group?

- Methodological Answer : Protect the carboxylic acid as a methyl ester during reactions (e.g., using diazomethane), then deprotect with aqueous NaOH. Electrophilic substitution at the 5-position of benzothiophene is favored due to electron-withdrawing effects of the carboxylate . For hydroxylation, employ directed ortho-metalation with n-BuLi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound in pharmacological contexts?

- Methodological Answer : Synthesize analogs with variations in alkyl chain length (e.g., ethyl, butyl) and substituents (e.g., halogens, trifluoromethyl). Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate with computational descriptors (LogP, polar surface area). Evidence from methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate shows that electron-withdrawing groups enhance binding affinity in catalytic pockets .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Resolve discrepancies using:

- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.

- X-ray crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives.

- Theoretical calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodological Answer : Use software like Schrödinger’s QikProp or ACD/Labs to estimate LogP (lipophilicity), aqueous solubility, and polar surface area (PSA). Validate predictions experimentally: LogP via shake-flask method (octanol/water) and PSA via reverse-phase HPLC retention times .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as sodium salts. For in vivo studies, use lipid-based nanoemulsions. Monitor stability via pH-dependent solubility profiling (pH 1–7.4) .

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Optimize catalysis: Pd-free cross-coupling or enzymatic carboxylation to reduce heavy metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.